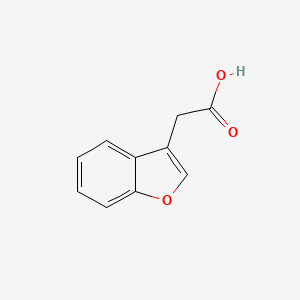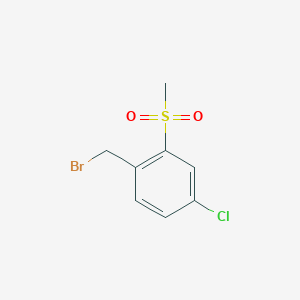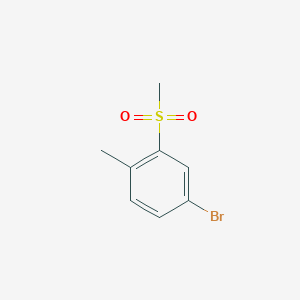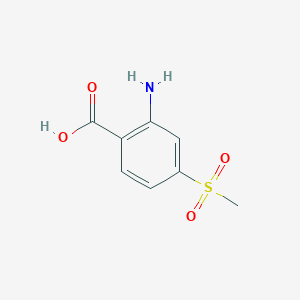
Ácido 2-(benzofuran-3-il)acético
Descripción general
Descripción
2-(Benzofuran-3-yl)acetic acid (2-BFA) is a structural isomer of 2-benzofuran-3-ylpropionic acid (2-BFP), and is a naturally occurring compound found in many plants. It is an important component of many medicinal plants and has been used in traditional Chinese medicine for centuries. 2-BFA has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In recent years, it has become increasingly popular as a potential therapeutic agent due to its unique pharmacological properties.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
El compuesto ha sido sintetizado y probado para sus propiedades antifúngicas . Ha demostrado actividad contra Fusarium oxysporum, un patógeno altamente infeccioso que representa una amenaza significativa para la producción agrícola mundial . Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos, particularmente agentes antifúngicos .
Aplicaciones antimicrobianas
El desarrollo de nuevos agentes antimicrobianos se ha explorado desde varias perspectivas, incluida la síntesis química . El compuesto “Ácido 2-(benzofuran-3-il)acético” es parte de esta exploración, con posibles aplicaciones en la lucha contra las infecciones microbianas .
Aplicaciones antitumorales
Los compuestos de benzofurano, incluido el “this compound”, han mostrado fuertes actividades biológicas como la antitumoral . Esto los convierte en posibles candidatos para el desarrollo de nuevos agentes anticancerígenos .
Aplicaciones antibacterianas
Además de sus propiedades antifúngicas y antitumorales, los compuestos de benzofurano también tienen actividades antibacterianas . Esto amplía sus posibles aplicaciones en el campo médico .
Aplicaciones antioxidantes
Los compuestos de benzofurano han demostrado actividades antioxidantes . Esto sugiere que podrían utilizarse en el desarrollo de tratamientos para enfermedades causadas por el estrés oxidativo .
Aplicaciones antivirales
Los compuestos de benzofurano también han mostrado actividades antivirales . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos antivirales .
Direcciones Futuras
Benzofuran and its derivatives, including 2-(Benzofuran-3-yl)acetic acid, have been identified as promising structures for the development of new therapeutic agents . They have been used in the treatment of various diseases and have potential applications in many fields of drug invention and development .
Mecanismo De Acción
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities . The biological target EGFR, a member of the tyrosine kinase family, was chosen to carry out the docking study for newly synthesized hybrids .
Mode of Action
For instance, they have been found to have significant cell growth inhibitory effects in different types of cancer cells . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . For instance, they have been shown to inhibit cell growth in various types of cancer cells .
Pharmacokinetics
The compound is described as a reactive compound with a molecular electrostatic potential that is high enough to be considered as a good nucleophile .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s worth noting that the compound is recommended to be stored in a sealed, dry environment, under -20°c , suggesting that temperature and moisture could potentially affect its stability.
Análisis Bioquímico
Biochemical Properties
2-(Benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy Additionally, benzofuran compounds have been found to interact with enzymes involved in oxidative stress responses, thereby exhibiting anti-oxidative properties .
Cellular Effects
2-(Benzofuran-3-yl)acetic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including 2-(Benzofuran-3-yl)acetic acid, have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . This compound also exhibits antibacterial properties by disrupting bacterial cell membranes and inhibiting essential bacterial enzymes . Furthermore, 2-(Benzofuran-3-yl)acetic acid has shown potential in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of 2-(Benzofuran-3-yl)acetic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to inhibit aromatase, an enzyme involved in estrogen biosynthesis, thereby reducing estrogen levels and potentially inhibiting the growth of estrogen-dependent tumors . Additionally, 2-(Benzofuran-3-yl)acetic acid may interact with proteins involved in oxidative stress responses, enhancing the cell’s ability to combat oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzofuran-3-yl)acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives, including 2-(Benzofuran-3-yl)acetic acid, exhibit good stability under various conditions . Prolonged exposure to this compound may lead to degradation and reduced efficacy. Long-term studies have indicated that 2-(Benzofuran-3-yl)acetic acid can have sustained effects on cellular function, particularly in terms of its anti-tumor and anti-inflammatory properties .
Dosage Effects in Animal Models
The effects of 2-(Benzofuran-3-yl)acetic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce inflammation without causing significant adverse effects . High doses of 2-(Benzofuran-3-yl)acetic acid may lead to toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(Benzofuran-3-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives have been shown to undergo metabolic transformations, including hydroxylation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, 2-(Benzofuran-3-yl)acetic acid may affect metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-(Benzofuran-3-yl)acetic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 2-(Benzofuran-3-yl)acetic acid may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(Benzofuran-3-yl)acetic acid plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives have been found to localize to the mitochondria, where they can modulate mitochondrial function and oxidative stress responses . Understanding the subcellular localization of 2-(Benzofuran-3-yl)acetic acid can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFCMIUUHJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376594 | |
| Record name | 2-(benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64175-51-5 | |
| Record name | 2-(benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzofuran-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)







![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)